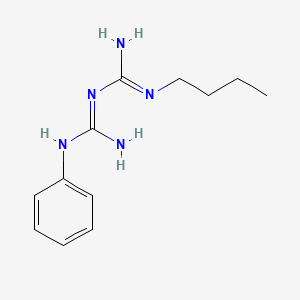
N-butyl-N'-phenylimidodicarbonimidic diamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-N'-phenylimidodicarbonimidic diamide, commonly known as BAPTA, is a chemical compound that is widely used in scientific research. It belongs to a class of compounds known as chelators, which are molecules that can bind to metal ions and remove them from solution. BAPTA is particularly useful because it has a high affinity for calcium ions, which are important signaling molecules in cells.
科学研究应用
BAPTA has a wide range of applications in scientific research. It is commonly used to study calcium signaling in cells, as it can selectively chelate calcium ions and prevent them from activating downstream signaling pathways. BAPTA has also been used to study the role of calcium in various physiological processes, such as muscle contraction, neurotransmitter release, and gene expression. Additionally, BAPTA has been used to study the effects of calcium on cell proliferation, apoptosis, and differentiation.
作用机制
BAPTA works by binding to calcium ions and forming a stable complex that prevents them from interacting with downstream signaling molecules. This can lead to a variety of effects depending on the specific signaling pathway involved. For example, BAPTA can inhibit muscle contraction by preventing calcium ions from binding to the contractile machinery. Similarly, BAPTA can block neurotransmitter release by preventing calcium-dependent vesicle fusion.
Biochemical and Physiological Effects:
BAPTA has a number of biochemical and physiological effects that are dependent on the specific cell type and signaling pathway involved. In general, BAPTA can inhibit calcium-dependent processes such as muscle contraction, neurotransmitter release, and gene expression. BAPTA can also induce cell death in certain circumstances by disrupting calcium-dependent survival pathways. However, it is important to note that these effects are highly dependent on the concentration and duration of BAPTA exposure, as well as the specific cell type and experimental conditions.
实验室实验的优点和局限性
BAPTA has several advantages for lab experiments. It is a highly selective chelator that can be used to study the role of calcium in specific signaling pathways. It is also relatively easy to use and can be applied to cells or tissues in a variety of ways, such as through microinjection or electroporation. However, there are also limitations to using BAPTA in lab experiments. For example, BAPTA can be toxic to cells at high concentrations, and it can also affect other metal ions besides calcium if used at high concentrations or for prolonged periods of time.
未来方向
There are several future directions for research involving BAPTA. One area of interest is the development of new chelators with improved selectivity and sensitivity for calcium ions. Another area of interest is the use of BAPTA in combination with other drugs or treatments to enhance its therapeutic potential. Additionally, there is ongoing research into the role of calcium signaling in various disease states, such as cancer and neurodegenerative disorders, which could lead to new applications for BAPTA in the future.
合成方法
BAPTA can be synthesized using a variety of methods, but the most common one involves the reaction of two molecules of iminodiacetic acid with one molecule of butylamine and one molecule of phenylisocyanate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and the resulting product is purified using chromatography.
属性
IUPAC Name |
(1E)-1-[amino(anilino)methylidene]-2-butylguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c1-2-3-9-15-11(13)17-12(14)16-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H5,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTHUSYYYNKQQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C(N)N=C(N)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN=C(N)/N=C(\N)/NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butyl-N'-phenylimidodicarbonimidic diamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5780870.png)
![methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B5780879.png)
![3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5780888.png)
![N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5780891.png)


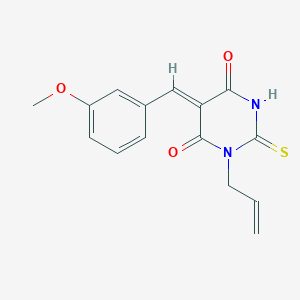
![2,5,6-trimethyl-3-[(2-methylbenzylidene)amino]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5780928.png)
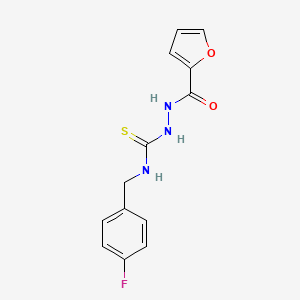
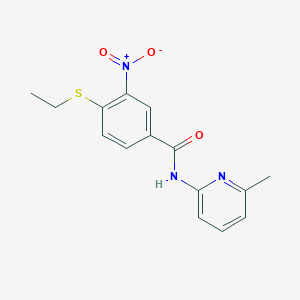
![4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5780941.png)
![N-(3-bromophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5780954.png)
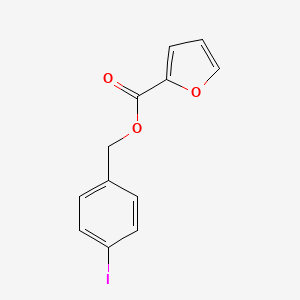
![allyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5780967.png)